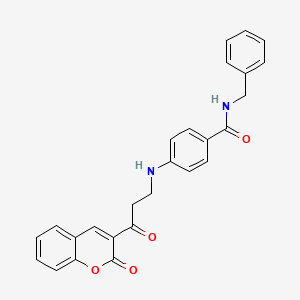
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzyl group attached to a benzamide core, with a chromenyl moiety linked through a propyl chain. The chromenyl group, derived from chromone, is known for its diverse biological activities and is often found in various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide typically involves multiple steps, starting with the preparation of the chromenyl intermediate. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base like triethylamine . This intermediate is then reacted with a benzylamine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, alcohol derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromenyl structure and exhibit comparable biological activities.
Coumarin Derivatives: These compounds also contain a chromenyl moiety and are known for their diverse pharmacological properties.
Indole Derivatives: These compounds have a similar benzylamine structure and are widely studied for their biological activities.
Uniqueness
N-Benzyl-4-((3-oxo-3-(2-oxo-2H-chromen-3-yl)propyl)amino)benzamide is unique due to its specific combination of a benzyl group, benzamide core, and chromenyl moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H22N2O4 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-benzyl-4-[[3-oxo-3-(2-oxochromen-3-yl)propyl]amino]benzamide |
InChI |
InChI=1S/C26H22N2O4/c29-23(22-16-20-8-4-5-9-24(20)32-26(22)31)14-15-27-21-12-10-19(11-13-21)25(30)28-17-18-6-2-1-3-7-18/h1-13,16,27H,14-15,17H2,(H,28,30) |
InChI-Schlüssel |
LVKMUWHJXWDZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


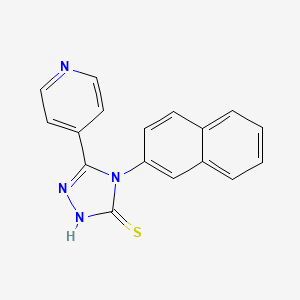

![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13063260.png)
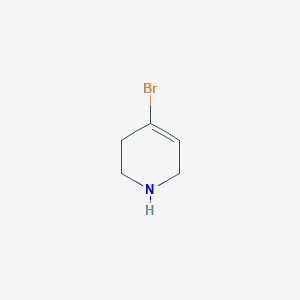
![6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13063275.png)
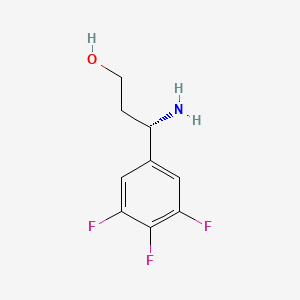
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
![3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063285.png)
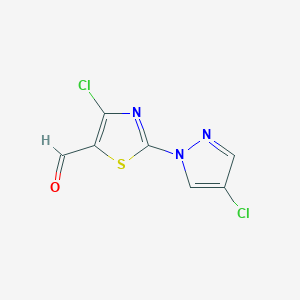
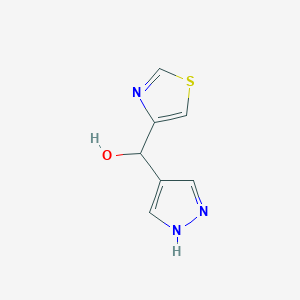

![(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13063297.png)
